![molecular formula C11H12F3NO3S B1409017 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-19-3](/img/structure/B1409017.png)
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
The compound “4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a complex organic molecule. It contains a tetrahydrobenzo[f][1,2]thiazepine ring, which is a seven-membered ring with one nitrogen and one sulfur atom . The ring is substituted with a methyl group at the 4-position and a trifluoromethoxy group at the 7-position. The compound also contains two oxygen atoms, indicating the presence of a dioxide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[f][1,2]thiazepine ring would give the molecule a cyclic structure. The methyl and trifluoromethoxy groups would be attached to this ring. The dioxide functional group would likely be attached to the sulfur atom in the ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The methyl group might undergo reactions typical of alkyl groups, while the trifluoromethoxy group might undergo reactions typical of ethers. The dioxide functional group could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethoxy group might increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Cycloaddition Reactions and Stereochemical Outcomes
Research conducted by Ryan, Francis, and Savage (2014) explored the cycloaddition reactions of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides with benzonitrile oxide to produce isoxazoline spiro adducts. These reactions exhibited complete regioselectivity and, in cases where the N-substituent was a 2-substituted arene, resulted in greater than 90% diastereoselectivity due to atropisomerism along the N-aryl bond (Ryan et al., 2014).
Synthesis of Substituted 1,5-Benzothiazepin Derivatives
Gupta et al. (2012) utilized the synthetic potential of 2,3,4,5-tetrahydrobenzo[b][1,5]thiazepine-1,1,4-trione-2-carbohydrazide to produce 2-triazolo, 2-oxadiazolo, and 2-pyrazolo substituted derivatives of 1,5-benzothiazepin-4-oxo-1,1-dioxides. This study underscores the versatility of the tetrahydrobenzo[f]thiazepine backbone in synthesizing compounds of potential medicinal interest (Gupta et al., 2012).
Ring Contraction and Expansion Techniques
Khalaj and Adibpour (2008) detailed the alkoxide-promoted ring expansion and cyclization processes involving benzo[f][1,2]thiazepine-1,1-dioxides. This research provides insights into the structural transformations that these compounds can undergo, facilitating the synthesis of novel chemical entities (Khalaj & Adibpour, 2008).
Efficient Synthesis Methods
Deng et al. (2017) reported an efficient synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, highlighting the core structure's relevance in biologically active molecules. This synthesis route offers a significant improvement over previously published methods, emphasizing the compound's utility in the development of therapeutically relevant molecules (Deng et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation . The specific targets would depend on the functional groups attached to the ring .
Mode of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as katp channel activators, affecting insulin release from pancreatic b cells . The specific mode of action would likely depend on the compound’s interaction with its target.
Biochemical Pathways
Based on the reported activities of similar compounds, it could be involved in pathways related to the aforementioned biological activities .
Result of Action
Based on the reported activities of similar compounds, it could have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
4-methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-7-4-8-5-9(18-11(12,13)14)2-3-10(8)19(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXFEHGJGDHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




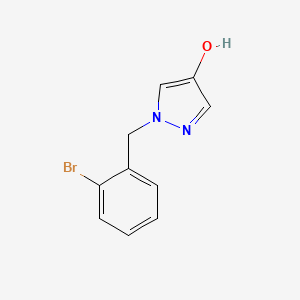
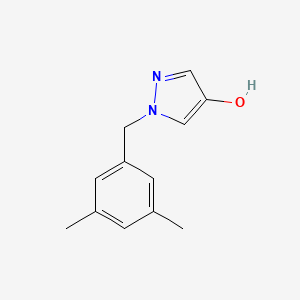
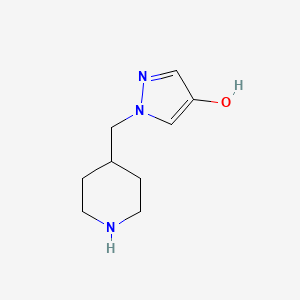
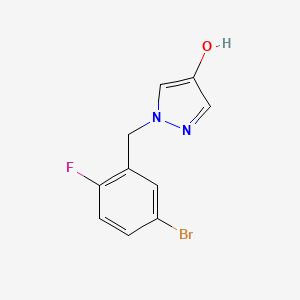


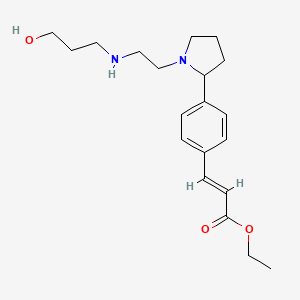
![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
